Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13540920
InChI: InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-7,9-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#N
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

CAS No.:

Cat. No.: VC13540920

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate -

Specification

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-7,9-10H2,1-3H3
Standard InChI Key GWUDSHDTYDQWHP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#N

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS 203662-66-2) is a nitrogen-containing spirocyclic compound with the molecular formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol . Its structure comprises a seven-membered azaspiro ring system fused to a cyclopropane moiety, with a cyano group (-CN) at the 7-position and a Boc-protected amine at the 2-position. The spirocyclic framework introduces conformational rigidity, which is advantageous for enhancing binding affinity and metabolic stability in drug candidates .

Key Physicochemical Properties:

PropertyValueSource
Boiling Point362.1±42.0 °C (predicted)
Density1.1±0.1 g/cm³
LogP (Partition Coefficient)2.94
Topological Polar Surface Area (TPSA)53.33 Ų
Storage Conditions4°C

The compound’s SMILES notation (O=C(N(CC1)CCC21CC(C#N)C2)OC(C)(C)C) and InChIKey (QODLWXAMPOHERW-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database indexing . Its crystalline solid or viscous oil form (depending on purity) and moderate lipophilicity (LogP ≈ 2.94) suggest compatibility with organic solvents like dichloromethane or acetonitrile, as evidenced by synthetic protocols .

Synthetic Routes and Methodological Advances

The synthesis of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step sequences emphasizing ring-forming reactions and functional group transformations. A patent by CN102659678B outlines a scalable approach for analogous spirocyclic compounds, leveraging epoxidation and ring-expansion strategies .

Representative Synthesis Pathway:

  • Condensation Reaction: A ketone precursor (Compound II) reacts with a nitrile-containing intermediate (Compound V) under basic conditions (e.g., NaH in tetrahydrofuran) to form a bicyclic adduct (Compound VI) .

  • Epoxidation: Compound VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, generating an epoxy intermediate.

  • Ring Expansion: Acid-catalyzed ring expansion of the epoxy intermediate yields the final spirocyclic product, with the Boc group remaining intact .

This method achieves a total yield of 70.7%, demonstrating efficiency improvements over earlier routes that relied on costly or hazardous reagents like Nitromethane . Alternative pathways reported in chemical databases involve cyclopropanation of α-cyanoamides followed by Boc protection, though yields for these methods are less well-documented .

Pharmaceutical and Industrial Applications

The compound’s structural motifs align with pharmacophores targeting enzymes and receptors implicated in inflammatory and neurodegenerative diseases. For example:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: The spirocyclic core mimics endogenous lipid substrates, enabling competitive inhibition of FAAH, a therapeutic target for pain management .

  • Chemokine Receptor Modulation: Derivatives of 7-azaspiro[3.5]nonane have shown activity against CCR3 and CCR5 receptors, potentially inhibiting HIV entry into host cells .

Comparative Bioactivity Data:

TargetIC₅₀ (nM)Structural AnalogSource
FAAH12.41-Carbonyl-8-azaspiro[4.5]decane
CCR58.7Tert-butyl 7-aminospiro[3.5]nonane

These findings underscore the compound’s utility as a scaffold for optimizing drug-like properties, such as solubility and target selectivity.

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